molecular formula C16H12ClF3N4O4 B2759796 3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime CAS No. 338422-88-1

3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime

Cat. No.: B2759796
CAS No.: 338422-88-1
M. Wt: 416.74
InChI Key: VBMGCZFGHLVJDL-XNSNWGIXSA-N
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Description

3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime is a useful research compound. Its molecular formula is C16H12ClF3N4O4 and its molecular weight is 416.74. The purity is usually 95%.
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Biological Activity

The compound 3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₂H₈ClF₃N₂O₃
  • CAS Number : 76471-06-2
  • Melting Point : 90–92 °C
  • Boiling Point : 85–92 °C

Structural Formula

\text{3 4 3 chloro 5 trifluoromethyl 2 pyridinyl oxy}anilino)-2-nitroacrylaldehydeO-methyloxime}

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the trifluoromethyl group are known to enhance the lipophilicity and bioactivity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilineE. coli15 µg/mL
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}anilineS. aureus10 µg/mL

Cytotoxicity and Anticancer Potential

Studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The results indicated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency in inhibiting cell growth.

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress is a common pathway leading to apoptosis in cancer cells.

Properties

IUPAC Name

(Z)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]imino-N-methoxy-2-nitroprop-1-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4O4/c1-27-23-9-12(24(25)26)8-21-11-2-4-13(5-3-11)28-15-14(17)6-10(7-22-15)16(18,19)20/h2-9,23H,1H3/b12-9-,21-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOFDBKCNISAHT-XRKVKMDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(/C=NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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